CFTR corrector 8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

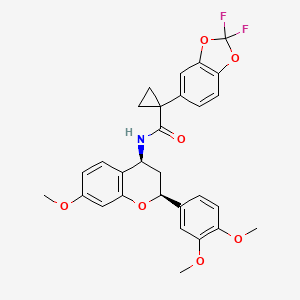

Molecular Formula |

C29H27F2NO7 |

|---|---|

Molecular Weight |

539.5 g/mol |

IUPAC Name |

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[(2S,4S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromen-4-yl]cyclopropane-1-carboxamide |

InChI |

InChI=1S/C29H27F2NO7/c1-34-18-6-7-19-20(15-23(37-24(19)14-18)16-4-8-21(35-2)25(12-16)36-3)32-27(33)28(10-11-28)17-5-9-22-26(13-17)39-29(30,31)38-22/h4-9,12-14,20,23H,10-11,15H2,1-3H3,(H,32,33)/t20-,23-/m0/s1 |

InChI Key |

KDOQEEMQPHIANX-REWPJTCUSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@H](C[C@H](O2)C3=CC(=C(C=C3)OC)OC)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CC(O2)C3=CC(=C(C=C3)OC)OC)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Preclinical Profile of Galicaftor (ABBV/GLPG-2222): A Technical Guide for Cystic Fibrosis Researchers

Introduction: Cystic fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The most common mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded protein that is prematurely degraded and fails to traffic to the cell surface, leading to a loss of ion and water transport across epithelial membranes. A key therapeutic strategy is the use of small molecules known as correctors, which aim to rescue the folding and trafficking of the F508del-CFTR protein. This technical guide provides an in-depth overview of the discovery and preclinical characterization of Galicaftor (also known as ABBV/GLPG-2222 and formerly referred to as "CFTR corrector 8" in some commercial contexts), a potent, orally bioavailable Type 1 CFTR corrector. Developed by AbbVie and Galapagos, Galicaftor has been investigated for its potential to restore the function of the F508del-CFTR protein.

Quantitative Data Summary

The following tables summarize the key quantitative data for Galicaftor from in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of Galicaftor

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| Functional Activity | Primary human bronchial epithelial (HBE) cells (F508del/F508del) | EC50 | <10 nM | [1][2] |

| CSE-HRP Assay | Not specified | EC50 | 1 µM | |

| HBE-TECC Assay | Human Bronchial Epithelial Cells | EC50 | 3 µM |

Table 2: Preclinical Pharmacokinetics of Galicaftor in Rats

| Route of Administration | Dose (mg/kg) | Half-life (T1/2) | Bioavailability (%F) | Reference |

| Intravenous (i.v.) | 1 | 2.7 hours | N/A | [1][2] |

| Oral (p.o.) | 1 | Not Reported | 74% | [1] |

Table 3: Phase 2a Clinical Trial Data for Galicaftor (FLAMINGO Study - F508del Homozygous Patients)

| Treatment Group (Dose) | N | Maximum Mean Change from Baseline in Sweat Chloride (mmol/L) | p-value vs. Placebo | Reference |

| Galicaftor 200 mg | Not Specified | -17.6 | < 0.0001 |

Table 4: Phase 2a Clinical Trial Data for Galicaftor (ALBATROSS Study - F508del Heterozygous Patients on Ivacaftor)

| Treatment Group (Dose) | N | Maximum Mean Change from Baseline in Sweat Chloride (mmol/L) | p-value vs. Placebo | Reference |

| Galicaftor 300 mg | 37 (total) | -7.4 | < 0.05 |

Mechanism of Action

Galicaftor is classified as a Type 1 (C1) CFTR corrector. Its primary mechanism of action is to bind to the misfolded F508del-CFTR protein during its biogenesis in the endoplasmic reticulum. This binding stabilizes the first membrane-spanning domain (MSD1) of the protein, facilitating its proper folding and subsequent trafficking to the cell surface through the Golgi apparatus. By increasing the quantity of mature, functional CFTR channels at the plasma membrane, Galicaftor enhances chloride ion transport.

Experimental Protocols

CFTR Function Assessment in Primary Human Bronchial Epithelial (HBE) Cells using Ussing Chamber Electrophysiology

This protocol is a gold-standard method for measuring CFTR-mediated ion transport across a polarized epithelial monolayer.

a. Cell Culture:

-

Primary HBE cells from CF patients homozygous for the F508del mutation are cultured on permeable supports (e.g., Transwell inserts).

-

Cells are maintained at an air-liquid interface (ALI) to promote differentiation into a pseudostratified epithelium.

-

Cultures are used for experiments once a high transepithelial electrical resistance (TEER) is established, indicating a confluent and polarized monolayer.

b. Corrector Treatment:

-

Prepare a stock solution of Galicaftor in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in the basolateral culture medium to the desired final concentrations.

-

Treat the HBE cell cultures with Galicaftor-containing medium for 24-48 hours at 37°C to allow for CFTR correction and trafficking. A vehicle control (DMSO) is run in parallel.

c. Ussing Chamber Assay:

-

Mount the permeable supports containing the HBE cell monolayers in an Ussing chamber system.

-

Bathe both the apical and basolateral surfaces with identical Ringer's solutions, maintained at 37°C and bubbled with 95% O2/5% CO2.

-

Measure the short-circuit current (Isc) using a voltage clamp amplifier.

-

To isolate CFTR-specific currents, perform the following sequential additions:

-

Add an epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) to the apical chamber to block sodium absorption.

-

Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., forskolin) to the apical or both chambers.

-

Optionally, add a CFTR potentiator (e.g., ivacaftor) to the apical chamber to maximize the activity of the corrected CFTR channels.

-

Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.

-

d. Data Analysis:

-

The primary endpoint is the change in Isc (ΔIsc) in response to forskolin and the CFTR inhibitor.

-

A significant increase in the forskolin-stimulated, CFTRinh-172-sensitive Isc in Galicaftor-treated cells compared to vehicle-treated cells indicates successful correction of CFTR function.

References

Technical Guide: In Vitro Characterization of Potent CFTR Modulators

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "CFTR corrector 8" is not publicly available in the reviewed scientific literature. This guide will therefore focus on the in vitro properties of well-characterized, potent CFTR correctors, primarily Elexacaftor (VX-445) , with comparative data for Tezacaftor (VX-661) . These molecules represent the current standard for highly effective CFTR correction.

Introduction: The Role of CFTR Correctors

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel.[1][2] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, failing to reach the cell membrane.[1] CFTR correctors are small molecules designed to rescue the processing and trafficking of these misfolded CFTR proteins, allowing them to reach the cell surface where their function can be enhanced by a potentiator.[1][3]

Elexacaftor (VX-445) is a next-generation CFTR corrector that, in combination with another corrector, Tezacaftor (VX-661), and the potentiator Ivacaftor (VX-770), has shown significant clinical benefit for patients with at least one F508del mutation. This guide details the in vitro methodologies used to characterize the efficacy of such potent correctors.

Mechanism of Action: Rescuing Defective CFTR

CFTR modulators are categorized based on their mechanism of action. Correctors, like Elexacaftor and Tezacaftor, are designed to facilitate the proper folding and trafficking of the CFTR protein from the endoplasmic reticulum to the cell surface. Potentiators, such as Ivacaftor, work on the CFTR channels already present at the cell surface to increase their channel open probability. The synergistic effect of combining correctors and a potentiator leads to a more significant restoration of overall CFTR function.

Quantitative Data: In Vitro Efficacy

The efficacy of CFTR correctors is quantified by measuring the restoration of CFTR protein processing and chloride channel function in vitro. Human bronchial epithelial (HBE) cells derived from CF patients are a gold standard for these assessments.

| Compound/Combination | Cell Model | Assay Type | Key Finding | Reference |

| Elexacaftor (VX-445) | FRT cells expressing P67L-CFTR | Western Blot | Showed minimal rescue of the P67L CFTR variant compared to VX-661. | |

| Tezacaftor (VX-661) | FRT cells expressing P67L-CFTR | Western Blot & Isc | Robustly corrected P67L-CFTR processing and restored channel function close to wild-type levels. | |

| Elexacaftor + Tezacaftor + Ivacaftor | F508del/MF HBE cells | Western Blot | Significantly improved Phe508del CFTR protein processing and trafficking compared to dual combinations. | |

| Elexacaftor + Tezacaftor + Ivacaftor | F508del/MF HBE cells | Ussing Chamber (Isc) | Significantly improved chloride transport to a greater extent than any dual combination. | |

| Elexacaftor (10 µM) | Wild-Type HBE cells | Ussing Chamber (Isc) | Inhibited forskolin-stimulated Cl- secretion by an average of 47%, suggesting an off-target effect on KCa3.1 channels at higher concentrations. | |

| Tezacaftor (10 µM) | Wild-Type HBE cells | Ussing Chamber (Isc) | Had no effect on forskolin-mediated Cl- secretion. |

MF: Minimal Function mutation; Isc: Short-circuit current; FRT: Fischer Rat Thyroid.

Experimental Protocols & Workflows

General Experimental Workflow

The in vitro evaluation of a novel CFTR corrector follows a standardized workflow, beginning with cell culture and culminating in functional electrophysiological assays.

Western Blot for Protein Processing

This assay is used to visualize the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) is found in the ER, while the mature, complex-glycosylated form that has passed through the Golgi (Band C) is indicative of successful trafficking.

Methodology:

-

Cell Lysis: After incubation with the corrector compound, cells are lysed in a suitable buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate, and the bands corresponding to immature (Band B) and mature (Band C) CFTR are visualized. An increase in the Band C to Band B ratio indicates improved protein processing.

Ussing Chamber Assay

The Ussing chamber is a critical tool for measuring net ion transport across an epithelial monolayer. It provides a functional readout of CFTR-mediated chloride secretion.

Methodology:

-

Cell Culture: Primary human bronchial epithelial (HBE) cells from CF donors are cultured on permeable supports for 7-14 days post-confluence to form a polarized monolayer.

-

Corrector Incubation: Cells are incubated with the corrector compound(s) (e.g., 3 µM Elexacaftor) for 24-48 hours at 37°C. A vehicle control (e.g., DMSO) is run in parallel.

-

Chamber Setup: The permeable support with the cell monolayer is mounted between the two halves of the Ussing chamber, which are filled with pre-warmed and gassed physiological Ringer's solution. The system is allowed to equilibrate to 37°C.

-

Measurement Protocol:

-

The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is measured.

-

Amiloride (10-100 µM) is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.

-

Forskolin (e.g., 10 µM) is added to stimulate cAMP production and activate CFTR channels.

-

A CFTR potentiator (e.g., 1 µM Ivacaftor) is added to maximally stimulate the activity of corrected CFTR at the membrane.

-

Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.

-

-

Data Analysis: The change in Isc following the addition of forskolin and the potentiator is quantified as a measure of corrector efficacy.

Patch-Clamp Electrophysiology

The patch-clamp technique allows for high-resolution recording of ion channel currents in real-time, providing detailed information on single-channel properties like open probability (P_o) and conductance. Automated patch-clamp (APC) systems have increased the throughput for these studies, making them valuable for screening and pharmacological profiling.

Methodology:

-

Cell Preparation: Cells expressing the mutant CFTR of interest are seeded onto appropriate culture dishes or specialized plates for APC systems. They are incubated with the corrector compound for 24-48 hours prior to the experiment.

-

Recording Configuration: The whole-cell configuration is typically used to measure macroscopic CFTR currents. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

-

Stimulation and Recording:

-

The cell is held at a negative holding potential (e.g., -40 mV).

-

Voltage steps are applied (e.g., from -80 mV to +80 mV) to determine the current-voltage (I-V) relationship.

-

CFTR channels are activated using a cocktail containing a cAMP agonist (e.g., Forskolin) and a phosphodiesterase inhibitor (e.g., IBMX) in the pipette or bath solution.

-

The resulting chloride currents are recorded. The magnitude of the current in corrector-treated cells compared to vehicle-treated cells indicates the degree of functional rescue.

-

Conclusion

The in vitro characterization of CFTR correctors is a multi-faceted process that combines biochemical and electrophysiological techniques to provide a comprehensive understanding of a compound's efficacy. Assays measuring the maturation of the CFTR protein, such as Western blotting, confirm that a corrector can rescue the protein from degradation. Functional assays, primarily the Ussing chamber and patch-clamp techniques, quantify the extent to which this rescue translates into restored chloride transport. The data generated from these in vitro systems, particularly using patient-derived primary cells, are highly predictive of in vivo clinical response and are essential for the development of potent new CFTR modulator therapies.

References

Basic properties and characteristics of CFTR corrector 8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a life-threatening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in a significant reduction of the protein at the cell surface. CFTR correctors are a class of small molecules designed to rescue the trafficking and processing of misfolded CFTR, thereby increasing its cell surface density. This technical guide provides an in-depth overview of the basic properties and characteristics of CFTR corrector 8, also known as ABBV/GLPG-2222 or Galicaftor. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides an overview of the experimental protocols used to characterize this compound.

Core Properties of this compound (ABBV/GLPG-2222)

This compound, chemically described as 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid, is a potent, orally bioavailable Type 1 (C1) CFTR corrector.[1][2] It was developed through a collaboration between AbbVie and Galapagos.[1]

Chemical Structure

-

Compound Name: ABBV/GLPG-2222 (Galicaftor)

-

CAS Number: 1918142-35-4[3]

-

Molecular Formula: C₂₈H₂₁F₄NO₇

-

Molecular Weight: 559.46 g/mol [4]

Mechanism of Action

ABBV/GLPG-2222 acts as a pharmacological chaperone to correct the misfolding of the F508del-CFTR protein. It is classified as a Type 1 (C1) corrector, which means it directly binds to and stabilizes the first membrane-spanning domain (MSD1) of the CFTR protein. This stabilization is thought to occur at an early stage of the protein's biogenesis in the endoplasmic reticulum. By stabilizing MSD1, ABBV/GLPG-2222 allosterically rescues the conformational defect in the nucleotide-binding domain 1 (NBD1) caused by the F508del mutation, promoting the proper assembly of the full-length protein and its trafficking to the cell surface.

Quantitative Data

The following tables summarize the key in vitro and in vivo preclinical data for ABBV/GLPG-2222.

Table 1: In Vitro Potency and Efficacy of ABBV/GLPG-2222

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| CSE-HRP Assay | CFBE41o- cells | EC₅₀ | 1 µM | |

| HBE-TECC Assay | Primary human bronchial epithelial cells (F508del/F508del) | EC₅₀ | 3 µM | |

| HBE-TECC Assay | Primary human bronchial epithelial cells (F508del/F508del) | EC₅₀ | <10 nM | |

| HBE-TECC Assay | Primary human bronchial epithelial cells (F508del/F508del) | EC₅₀ | 5 nM |

CSE-HRP: Cell-based high-throughput screening using horseradish peroxidase-tagged CFTR; HBE-TECC: Human Bronchial Epithelial Transepithelial Chloride Conductance.

Table 2: In Vivo Pharmacokinetic Properties of ABBV/GLPG-2222 in Rats

| Route of Administration | Dose (mg/kg) | T₁/₂ (hours) | Bioavailability (%) | Hepatocyte Clearance (L/hr/kg) | Reference |

| Intravenous (i.v.) | 1 | 2.7 | - | Human: 1250 | |

| Oral (p.o.) | 1 | - | 74 | Rat: 775 |

Signaling and Mechanistic Pathways

The following diagrams illustrate the mechanism of action of ABBV/GLPG-2222 in the context of F508del-CFTR protein processing and the general workflow of a key in vitro assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the referenced literature and are intended to provide a general framework.

Human Bronchial Epithelial (HBE) Transepithelial Chloride Conductance (TECC) Assay

This assay measures the function of CFTR channels at the apical membrane of primary HBE cells cultured on permeable supports.

-

Cell Culture: Primary HBE cells from F508del homozygous donors are cultured on permeable inserts to form a polarized epithelial monolayer.

-

Compound Incubation: Cells are incubated with varying concentrations of ABBV/GLPG-2222 for 18-24 hours to allow for CFTR correction.

-

Ussing Chamber Electrophysiology: The permeable inserts are mounted in an Ussing chamber.

-

Measurement of CFTR-mediated Current:

-

A chloride gradient is established across the epithelial monolayer.

-

The epithelial sodium channel (ENaC) is inhibited with a blocker (e.g., amiloride).

-

CFTR channels are maximally stimulated with a cAMP agonist (e.g., forskolin) and a CFTR potentiator.

-

The resulting change in transepithelial current is measured, which reflects the CFTR-mediated chloride transport.

-

-

Data Analysis: The EC₅₀ and maximal efficacy are calculated from the dose-response curve of the compound.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the general procedure for determining the pharmacokinetic profile of ABBV/GLPG-2222 in rats.

-

Animal Model: Male Sprague-Dawley rats are used.

-

Compound Administration:

-

Intravenous (i.v.): A single dose of ABBV/GLPG-2222 (e.g., 1 mg/kg) is administered via the tail vein.

-

Oral (p.o.): A single dose of ABBV/GLPG-2222 (e.g., 1 mg/kg) is administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of ABBV/GLPG-2222 in the plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including half-life (T₁/₂), clearance (Cl), volume of distribution (Vd), and oral bioavailability (F%).

Clinical Development Overview

ABBV/GLPG-2222 has been evaluated in several clinical trials. Phase 1 studies in healthy volunteers demonstrated that the compound was safe and well-tolerated. Subsequent Phase 2a trials in CF patients with at least one F508del mutation showed that ABBV/GLPG-2222 could reduce sweat chloride concentrations, a key biomarker of CFTR function. It has also been investigated as part of a triple combination therapy with other CFTR modulators.

Conclusion

This compound (ABBV/GLPG-2222) is a potent Type 1 CFTR corrector that has shown significant promise in preclinical models for rescuing the F508del-CFTR mutation. Its mechanism of action involves the direct stabilization of the MSD1 domain, leading to improved protein folding and trafficking. The quantitative data from in vitro and in vivo studies support its potential as a therapeutic agent for cystic fibrosis. The experimental protocols outlined in this guide provide a basis for the further investigation and characterization of this and similar compounds.

References

Preliminary Efficacy of CFTR Corrector 8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary efficacy studies of CFTR corrector 8, a potent modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental pathways to support further research and development in the field of cystic fibrosis and other CFTR-related channelopathies.

Core Efficacy Data

This compound has demonstrated significant potency as a CFTR modulator in preclinical studies. The following tables summarize the key quantitative findings from in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line/System | Efficacy Metric (EC50) | Reference |

| Chloride Conductance Assay | Fischer rat thyroid (FRT) cells co-expressing human wild-type CFTR and a halide-sensitive yellow fluorescent protein (YFP) | ~30 nM | [1] |

| CSE-HRP Assay | Not specified in available literature | 1 µM | [2] |

| HBE-TECC Assay | Not specified in available literature | 3 µM | [2] |

Table 2: In Vivo Efficacy of this compound in a Murine Model

| Animal Model | Administration Route | Dose | Outcome | Duration of Action | Reference |

| Wild-type mice | Topical | 25 pmol | Increased tear volume | 8 hours | [1] |

| CFTR-deficient mice | Topical | 25 pmol | No effect on tear volume | Not applicable | [1] |

Table 3: Metabolic Stability of this compound

| System | Species | Clearance Rate | Reference |

| Hepatic Microsomes | Human | 1250 L/hr/kg | |

| Hepatic Microsomes | Rat | 775 L/hr/kg |

Mechanism of Action

This compound functions as a direct activator of the CFTR chloride channel. Its mechanism does not involve the elevation of cyclic AMP (cAMP) or intracellular calcium levels. The pro-secretory effect of this compound is strictly dependent on the presence of functional CFTR channels, as demonstrated by the lack of activity in CFTR-deficient animal models. This indicates a direct interaction with the CFTR protein to induce channel gating and subsequent chloride ion transport.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Chloride Conductance Assay

-

Cell Line: Fischer rat thyroid (FRT) cells stably co-expressing human wild-type CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).

-

Protocol:

-

FRT cells are seeded in 96-well microplates and cultured to confluence.

-

The cells are then washed with a phosphate-buffered saline (PBS) solution.

-

Cells are incubated with varying concentrations of this compound.

-

The plate is placed in a fluorescence plate reader.

-

A baseline fluorescence is recorded.

-

An iodide-containing solution is added to the wells to initiate halide influx, which quenches the YFP fluorescence.

-

The rate of fluorescence quenching is proportional to the chloride channel activity.

-

EC50 values are calculated from the dose-response curve of fluorescence quenching rates.

-

In Vivo Murine Model for Tear Secretion

-

Animal Model: Wild-type and CFTR-deficient mice.

-

Protocol:

-

A baseline tear volume is measured using a phenol red-impregnated cotton thread placed in the conjunctival sac for a standardized period.

-

A single 25 pmol dose of this compound is administered topically to one eye of each mouse. The contralateral eye may serve as a control.

-

Tear volume measurements are repeated at specified time intervals (e.g., every hour for up to 8 hours) post-administration.

-

The change in tear volume from baseline is calculated to determine the pro-secretory effect of the compound.

-

Metabolic Stability Assay in Hepatic Microsomes

-

System: Pooled human or rat liver microsomes.

-

Protocol:

-

This compound is incubated with liver microsomes in the presence of NADPH (a necessary cofactor for metabolic enzymes).

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by adding a solvent like acetonitrile.

-

The samples are centrifuged to pellet the protein.

-

The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

The rate of disappearance of the parent compound is used to calculate the intrinsic clearance rate.

-

Conclusion

The preliminary data on this compound indicate that it is a highly potent, direct-acting CFTR activator with a favorable profile for topical applications due to its rapid hepatic metabolism. Its efficacy in preclinical models warrants further investigation into its therapeutic potential for conditions caused by CFTR dysfunction. The detailed protocols provided herein serve as a foundation for such future studies.

References

The intricate dance of rescue: A technical guide to CFTR Corrector 8 and its interaction with CFTR protein domains

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular interactions between CFTR Corrector 8 and the domains of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The primary function of CFTR correctors is to rescue the processing and trafficking of misfolded CFTR proteins, particularly the common F508del mutation, allowing the protein to reach the cell surface and function as a chloride channel. While detailed binding data for the commercially designated "this compound" is limited in publicly available scientific literature, this guide will provide its known functional data and extrapolate its likely mechanism of action based on well-characterized Type I CFTR correctors, which are known to stabilize the interface between the nucleotide-binding domains (NBDs) and the membrane-spanning domains (MSDs).

The CFTR Protein: A Multi-Domain Architecture

The CFTR protein is a complex ion channel belonging to the ATP-binding cassette (ABC) transporter superfamily.[1][2] Its structure comprises five distinct domains that work in concert to regulate chloride ion transport across epithelial cell membranes.[1][3]

-

Two Membrane-Spanning Domains (MSD1 and MSD2): These domains are embedded in the cell membrane and together form the pore through which chloride ions pass.[1] Each MSD is composed of six alpha-helices.

-

Two Nucleotide-Binding Domains (NBD1 and NBD2): Located in the cytoplasm, these domains bind and hydrolyze ATP, which provides the energy for channel gating (opening and closing). The most common cystic fibrosis-causing mutation, F508del, is located in NBD1. This deletion leads to misfolding and subsequent degradation of the protein.

-

A Regulatory (R) Domain: This unique, intrinsically disordered region connects the two NBDs and contains multiple phosphorylation sites. Phosphorylation of the R-domain by protein kinase A (PKA) is a prerequisite for channel activity.

The proper assembly and interaction of these domains are critical for the correct folding, trafficking, and function of the CFTR protein. The F508del mutation disrupts the interaction between NBD1 and the MSDs, leading to the protein's retention in the endoplasmic reticulum and subsequent degradation.

This compound: Functional Activity

This compound is a commercially available small molecule modulator of the CFTR protein. While its specific binding site has not been detailed in peer-reviewed literature, its functional efficacy has been quantified in cellular assays.

| Assay | EC50 |

| CSE-HRP Assay | 1 µM |

| HBE-TECC Assay | 3 µM |

Table 1: Quantitative Functional Data for this compound. EC50 values represent the concentration of the compound that elicits a half-maximal response in the respective assays. The CSE-HRP (horseradish peroxidase) assay is a cell-based assay to measure CFTR activity, while the HBE-TECC (human bronchial epithelial trans-epithelial chloride conductance) assay measures chloride transport in primary human bronchial epithelial cells.

Proposed Mechanism of Action: Interaction with CFTR Protein Domains

Based on the function of other well-characterized "Type I" CFTR correctors like tezacaftor (VX-661), it is highly probable that this compound acts by directly binding to the CFTR protein and stabilizing its conformation. Type I correctors are known to bind to a site within the first transmembrane domain (TMD1) of MSD1. This binding is thought to allosterically stabilize the interface between NBD1 and the intracellular loops of the MSDs, particularly ICL1 and ICL4.

This stabilizing interaction is crucial for overcoming the folding defect caused by the F508del mutation in NBD1. By promoting a more native-like conformation, the corrector helps the mutant CFTR protein to evade the cellular quality control machinery in the endoplasmic reticulum, allowing it to be properly glycosylated and trafficked to the cell surface.

Figure 1. Proposed mechanism of action for this compound in rescuing F508del-CFTR.

The interaction of a Type I corrector with TMD1 is thought to have a cascading effect, promoting the proper assembly of the entire protein. This includes stabilizing the NBD1 domain itself, which is thermodynamically unstable due to the F508del mutation.

Figure 2. Logical relationship of this compound with CFTR protein domains.

Experimental Protocols for Studying Corrector-CFTR Interactions

A variety of experimental techniques are employed to characterize the interaction between CFTR correctors and the CFTR protein. These methods can be broadly categorized into those that assess protein structure and binding, and those that measure protein function.

Structural and Binding Assays

-

Cryo-Electron Microscopy (Cryo-EM): This powerful technique allows for the high-resolution structural determination of the CFTR protein in complex with corrector molecules.

-

Protocol Outline:

-

Protein Expression and Purification: Human F508del-CFTR is expressed in a suitable cell line (e.g., HEK293 cells). The protein is solubilized from the endoplasmic reticulum membrane using detergents. Corrector compound is added during purification to promote folding.

-

Sample Preparation: The purified CFTR-corrector complex is applied to a cryo-EM grid and rapidly frozen in liquid ethane.

-

Data Collection and Processing: Images are collected on a transmission electron microscope and processed to reconstruct a 3D map of the protein-ligand complex.

-

Model Building: An atomic model is built into the cryo-EM density map to visualize the binding site and conformational changes.

-

-

-

Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: This method is used to assess the ability of a compound to stabilize a protein domain, such as NBD1.

-

Protocol Outline:

-

Purified NBD1 (wild-type or F508del) is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.

-

The corrector compound is added to the protein-dye mixture.

-

The temperature is gradually increased, and the fluorescence is monitored. An increase in the melting temperature (Tm) in the presence of the compound indicates stabilization.

-

-

Functional Assays

-

Western Blotting for CFTR Glycosylation Status: This biochemical assay is used to assess the maturation of the CFTR protein.

-

Protocol Outline:

-

Cells expressing F508del-CFTR are treated with the corrector compound for 24-48 hours.

-

Cells are lysed, and the protein lysates are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane and probed with an anti-CFTR antibody.

-

The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) are visualized. An increase in the Band C to Band B ratio indicates successful correction of the trafficking defect.

-

-

-

Ussing Chamber Assay: This electrophysiological technique is the gold standard for measuring ion transport across epithelial monolayers.

-

Protocol Outline:

-

Primary human bronchial epithelial cells from CF patients are grown on permeable supports to form a polarized monolayer.

-

The monolayers are treated with the corrector compound for 24-48 hours.

-

The permeable supports are mounted in an Ussing chamber, and the short-circuit current (Isc), which is a measure of ion transport, is recorded.

-

CFTR-dependent chloride secretion is stimulated with a cAMP agonist (e.g., forskolin) and a potentiator (e.g., ivacaftor). An increase in the stimulated Isc indicates functional rescue of CFTR.

-

-

-

Halide-Sensitive Yellow Fluorescent Protein (YFP) Assay: This is a cell-based fluorescence assay often used for high-throughput screening of CFTR modulators.

-

Protocol Outline:

-

Cells co-expressing F508del-CFTR and a halide-sensitive YFP are plated in microtiter plates.

-

The cells are incubated with the corrector compound.

-

The cells are stimulated to activate CFTR, and a halide solution (e.g., iodide) is added.

-

The influx of halide ions through functional CFTR channels quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR channel activity.

-

-

Figure 3. A typical experimental workflow for the characterization of CFTR correctors.

Conclusion

This compound demonstrates functional activity in rescuing mutant CFTR, and its mechanism of action is likely aligned with that of Type I correctors, involving the direct binding to and stabilization of the CFTR protein, particularly at the interface of the MSD1 and NBD1 domains. This stabilization allows the misfolded F508del-CFTR protein to be properly processed and trafficked to the cell surface, thereby restoring its function as a chloride channel. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this and other novel CFTR correctors, which are crucial for the development of more effective therapies for cystic fibrosis. Further research, including high-resolution structural studies, will be necessary to fully elucidate the precise binding site and conformational changes induced by this compound.

References

The Dawn of a New Era in Cystic Fibrosis Therapy: An In-Depth Guide to Early-Stage Research on Next-Generation CFTR Correctors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and development of novel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, with a particular focus on the principles and data that led to the development of highly effective combination therapies. While the specific term "CFTR corrector 8" does not correspond to a publicly designated compound, this document will delve into the class of next-generation correctors, exemplified by elexacaftor (VX-445), which represents a paradigm shift in the treatment of cystic fibrosis (CF).

Cystic fibrosis is a life-threatening genetic disorder caused by mutations in the CFTR gene, which lead to the production of a dysfunctional CFTR protein.[1][2] The most common mutation, F508del, results in a misfolded protein that is prematurely degraded and fails to reach the cell surface.[1] CFTR modulators, a class of small molecules, are designed to rescue the function of this faulty protein.[3] This guide will explore the mechanism of action, preclinical evaluation, and clinical efficacy of these groundbreaking therapies.

Mechanism of Action: A Multi-Pronged Approach to CFTR Rescue

CFTR correctors are small molecules that aid in the proper folding and trafficking of the CFTR protein, allowing it to reach the cell surface where it can function as a chloride channel.[4] Early-generation correctors, such as lumacaftor (VX-809), showed modest clinical efficacy when used in monotherapy. The breakthrough in CF therapy came with the development of next-generation correctors and their use in combination with other types of CFTR modulators.

Key Classes of CFTR Modulators:

-

Correctors: These molecules, including lumacaftor, tezacaftor, and the next-generation elexacaftor, bind to the misfolded F508del-CFTR protein and facilitate its proper folding, processing, and trafficking to the cell membrane.

-

Potentiators: Ivacaftor is a potentiator that acts on CFTR channels already at the cell surface, increasing their open probability and thereby enhancing chloride ion transport.

-

Amplifiers and Stabilizers: These are emerging classes of drugs that aim to increase the amount of CFTR protein produced and enhance its stability at the cell surface, respectively.

The triple-combination therapy of elexacaftor, tezacaftor, and ivacaftor (marketed as Trikafta) has proven to be highly effective for patients with at least one F508del mutation. This success is attributed to the synergistic action of the two correctors, which address different aspects of the F508del-CFTR protein's folding defects, and the potentiator, which maximizes the function of the corrected protein.

Signaling Pathway of CFTR Protein Processing and Corrector Action

Caption: CFTR protein processing and the mechanism of action of correctors and potentiators.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of next-generation CFTR correctors, as part of a triple-combination therapy, has been demonstrated through significant improvements in key clinical endpoints. The following tables summarize the quantitative data from pivotal clinical trials.

Table 1: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Patients with One F508del Mutation

| Endpoint | Placebo-Corrected Mean Change | Study Population | Reference |

| Percent Predicted FEV1 (ppFEV1) | +14.3 percentage points | F508del/Minimal Function | |

| Sweat Chloride Concentration | -41.8 mmol/L | F508del/Minimal Function | |

| Pulmonary Exacerbations | 63% reduction in annualized rate | F508del/Minimal Function |

Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Patients Homozygous for the F508del Mutation

| Endpoint | Tezacaftor/Ivacaftor-Corrected Mean Change | Study Population | Reference |

| Percent Predicted FEV1 (ppFEV1) | +10.0 percentage points | F508del/F508del | |

| Sweat Chloride Concentration | -45.1 mmol/L | F508del/F508del |

Experimental Protocols for Corrector Evaluation

The discovery and development of CFTR correctors involve a series of in vitro and in vivo experiments to assess their efficacy and mechanism of action.

3.1. In Vitro Assays

-

Ussing Chamber Assay: This is a key functional assay that measures ion transport across epithelial cell monolayers.

-

Methodology: Human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports to form a polarized monolayer. The monolayer is mounted in an Ussing chamber, and the short-circuit current (Isc), a measure of net ion transport, is recorded. The activity of CFTR is stimulated with forskolin, and the effect of the corrector compound on the forskolin-stimulated Isc is measured. Potentiators are often added to maximize the channel's open probability.

-

-

Immunoblotting (Western Blot): This technique is used to assess the maturation of the CFTR protein.

-

Methodology: Cells expressing F508del-CFTR are treated with the corrector compound. Cell lysates are then subjected to SDS-PAGE and immunoblotting using an anti-CFTR antibody. The immature, core-glycosylated form of CFTR (Band B, ~145 kDa) and the mature, complex-glycosylated form that has trafficked through the Golgi (Band C, ~170 kDa) can be distinguished. An increase in the Band C to Band B ratio indicates improved protein processing and trafficking.

-

-

YFP-Based Iodide Influx Assay: This is a high-throughput screening assay used to identify potential CFTR modulators.

-

Methodology: Cells co-expressing F508del-CFTR and a halide-sensitive yellow fluorescent protein (YFP) are used. The influx of iodide through active CFTR channels quenches the YFP fluorescence. The rate of quenching is proportional to CFTR activity at the cell surface.

-

Experimental Workflow for Evaluating CFTR Correctors

Caption: A typical experimental workflow for the discovery and development of CFTR correctors.

3.2. Clinical Trial Design

Clinical trials for CFTR modulators are designed to assess safety, tolerability, and efficacy.

-

Primary Endpoints: The primary efficacy endpoint in Phase 3 trials is typically the absolute change from baseline in the percent predicted forced expiratory volume in one second (ppFEV1), a measure of lung function.

-

Secondary Endpoints: Key secondary endpoints include the change in sweat chloride concentration (a direct measure of CFTR function), the rate of pulmonary exacerbations, and patient-reported outcomes such as the Cystic Fibrosis Questionnaire-Revised (CFQ-R) score.

Logical Relationship of Corrector Development Stages

Caption: The logical progression of drug discovery and development for CFTR correctors.

Conclusion and Future Directions

The development of next-generation CFTR correctors in combination with potentiators has revolutionized the treatment of cystic fibrosis, transforming it from a life-shortening illness to a manageable chronic condition for a large proportion of patients. The early-stage research, characterized by innovative high-throughput screening, detailed mechanistic studies, and well-designed clinical trials, has been instrumental in this success.

Future research will focus on developing therapies for patients with rare CFTR mutations who do not respond to current modulators and exploring novel therapeutic modalities such as gene therapy and mRNA-based treatments. The principles and methodologies outlined in this guide will continue to be foundational in the ongoing quest to find a cure for all individuals with cystic fibrosis.

References

The Rise and Stagnation of a C1 Corrector: A Technical Analysis of ABBV/GLPG-2222 and its Significance in the Evolution of CFTR Modulator Therapies

For Immediate Release

Mechelen, Belgium and North Chicago, Illinois – This technical guide explores the development and clinical evaluation of ABBV/GLPG-2222 (galicaftor), a C1-type corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, developed through a collaboration between Galapagos NV and AbbVie. While the AbbVie/Galapagos cystic fibrosis (CF) program, including ABBV/GLPG-2222, did not ultimately yield a commercial product to rival existing therapies, the journey of this potent C1 corrector offers valuable insights for researchers, scientists, and drug development professionals. This document details the mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and contextualizes the significance of ABBV/GLPG-2222 in the broader landscape of CFTR corrector development, particularly in the era of highly effective triple-combination therapies.

Introduction to Cystic Fibrosis and CFTR Modulation

Cystic fibrosis is a monogenic autosomal recessive disorder caused by mutations in the CFTR gene, which encodes for an epithelial ion channel responsible for chloride and bicarbonate transport.[1][2] The most prevalent mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation, resulting in a significant reduction of the protein at the cell surface.[2][3]

The therapeutic strategy of CFTR modulation aims to correct the underlying protein defect. This involves two primary classes of small molecules:

-

Correctors: These molecules act as pharmacological chaperones, aiding in the proper folding of mutant CFTR and facilitating its trafficking to the cell membrane.[4]

-

Potentiators: These molecules enhance the opening probability (gating) of the CFTR channel at the cell surface, thereby increasing ion transport.

ABBV/GLPG-2222 was developed as a "C1" or Class 1 corrector, designed to be a foundational component of a multi-compound regimen to treat CF patients with at least one F508del mutation.

ABBV/GLPG-2222: A Potent C1 Corrector

ABBV/GLPG-2222 is a novel, potent, and orally bioavailable C1 corrector. Preclinical studies demonstrated its ability to improve the processing and trafficking of F508del-CFTR. In primary human bronchial epithelial (HBE) cells from patients homozygous for the F508del mutation, ABBV/GLPG-2222 showed potent in vitro functional activity, with an EC50 value of less than 10 nM. It was reported to be more potent than earlier correctors like lumacaftor.

The development of ABBV/GLPG-2222 was part of a broader strategy by AbbVie and Galapagos to create a competitive triple-combination therapy for CF, aiming to address the majority of the patient population.

Clinical Development and Quantitative Outcomes

ABBV/GLPG-2222 progressed into several clinical trials, both as a monotherapy and in combination with other CFTR modulators. The most notable of these were the Phase 2a FLAMINGO and ALBATROSS studies.

FLAMINGO Trial (NCT03119649)

The FLAMINGO trial was a randomized, double-blind, placebo-controlled study that evaluated ABBV/GLPG-2222 as a monotherapy in adult CF patients homozygous for the F508del mutation. The primary objective was to assess the safety and tolerability of the compound. Secondary objectives included evaluating its effect on sweat chloride concentration and pulmonary function (percent predicted forced expiratory volume in one second, ppFEV1).

| FLAMINGO Trial: Key Quantitative Outcomes | |

| Patient Population | 59 adult CF patients homozygous for the F508del mutation |

| Treatment Duration | 29 days |

| Dosing | Once-daily oral doses of ABBV/GLPG-2222 or placebo |

| Sweat Chloride Reduction (vs. baseline) | Statistically significant dose-dependent decrease, with a maximum reduction of 17.6 mmol/L in the 200 mg dose group (p < 0.0001) |

| Change in ppFEV1 | No significant improvements reported |

| Safety and Tolerability | Generally well-tolerated, with most treatment-emergent adverse events being mild to moderate. |

ALBATROSS Trial (NCT03045523)

The ALBATROSS trial was a randomized, double-blind, placebo-controlled study that assessed ABBV/GLPG-2222 in CF patients heterozygous for the F508del mutation and a gating mutation, who were already being treated with the potentiator ivacaftor.

| ALBATROSS Trial: Key Quantitative Outcomes | |

| Patient Population | 37 adult CF patients heterozygous for F508del and a gating mutation, on stable ivacaftor therapy |

| Treatment Duration | 29 days |

| Dosing | Once-daily oral doses of 150 mg or 300 mg ABBV/GLPG-2222, or placebo, in addition to ivacaftor |

| Sweat Chloride Reduction (vs. baseline) | Statistically significant dose-dependent decrease, with a maximum reduction of 7.4 mmol/L in the 300 mg dose group (p < 0.05) |

| Change in ppFEV1 | A dose-dependent increase was observed, with a 2.2% increase in the 300 mg cohort at the end of treatment. |

| Safety and Tolerability | Generally well-tolerated, with most treatment-emergent adverse events being mild to moderate. |

Combination Therapy Trials

ABBV/GLPG-2222 was also evaluated as part of triple-combination regimens, for instance in the FALCON trial, which investigated its use with the potentiator GLPG2451 and the C2 corrector GLPG2737. While these combinations were generally well-tolerated, they did not demonstrate a level of efficacy, particularly in improving lung function, that could compete with the emerging triple-combination therapies from Vertex Pharmaceuticals. Ultimately, the development of some of these combination therapies was discontinued.

Experimental Protocols and Methodologies

The development of ABBV/GLPG-2222 relied on a suite of in vitro and ex vivo assays to determine its efficacy in correcting the F508del-CFTR defect.

In Vitro Assays for CFTR Corrector Potency

4.1.1 Ussing Chamber Assay

The Ussing chamber is a gold-standard electrophysiological technique used to measure ion transport across epithelial tissues.

-

Principle: Primary HBE cells from CF patients are cultured on permeable supports to form a polarized monolayer. This monolayer is then mounted in an Ussing chamber, which separates the apical and basolateral sides. Electrodes measure the short-circuit current (Isc), which is a direct measure of net ion transport.

-

Protocol Outline:

-

HBE cells are incubated with the CFTR corrector (e.g., ABBV/GLPG-2222) for 24-48 hours to allow for protein rescue and trafficking.

-

The cell monolayer is mounted in the Ussing chamber.

-

The Isc is measured at baseline and then after the sequential addition of:

-

A sodium channel inhibitor (e.g., amiloride) to isolate chloride transport.

-

A cAMP agonist (e.g., forskolin) to activate CFTR.

-

A CFTR potentiator (e.g., ivacaftor) to maximally stimulate the corrected channels.

-

A CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.

-

-

-

Endpoint: The change in Isc upon CFTR stimulation is indicative of the corrector's efficacy.

4.1.2 Organoid Swelling Assay

Patient-derived intestinal organoids provide a 3D model to assess CFTR function.

-

Principle: Intestinal crypts from rectal biopsies of CF patients are cultured to form organoids. When CFTR is functional, the secretion of chloride ions into the organoid lumen drives water influx, causing the organoids to swell.

-

Protocol Outline:

-

Organoids are incubated with the CFTR corrector(s) for 24 hours.

-

A CFTR agonist (e.g., forskolin) is added to the culture medium.

-

The change in organoid size (swelling) is measured over time using microscopy and image analysis.

-

-

Endpoint: The degree of forskolin-induced swelling correlates with the level of CFTR function restored by the corrector.

Clinical Trial Methodologies

4.2.1 Sweat Chloride Measurement

Sweat chloride concentration is a key biomarker of CFTR activity in vivo.

-

Principle: Pilocarpine iontophoresis is used to stimulate sweat production on a small area of the skin. The collected sweat is then analyzed for its chloride content.

-

Procedure: A standardized protocol is followed to ensure accurate and reproducible measurements.

-

Endpoint: A reduction in sweat chloride concentration indicates improved systemic CFTR function.

4.2.2 Spirometry (FEV1 Measurement)

Forced expiratory volume in one second (FEV1) is a standard measure of lung function.

-

Principle: Spirometry measures the volume of air a person can forcibly exhale. The ppFEV1 compares the patient's FEV1 to the predicted value for a healthy individual of the same age, height, and sex.

-

Procedure: Patients perform a maximal forced expiration into a spirometer.

-

Endpoint: An increase in ppFEV1 suggests an improvement in airway function.

Visualizing the Mechanisms and Workflows

Signaling Pathway of CFTR Correction and Potentiation

Caption: Mechanism of action for CFTR correctors and potentiators.

Experimental Workflow for In Vitro Corrector Evaluation

Caption: Ussing chamber experimental workflow for corrector assessment.

The Significance of ABBV/GLPG-2222 in the Context of "Corrector 8" and Next-Generation Therapies

While the term "CFTR corrector 8" does not have a widely recognized definition in the scientific literature, it can be inferred to represent the next wave of correctors developed for use in triple-combination therapies. The significance of ABBV/GLPG-2222 in this context is multifaceted, despite its development being halted:

-

Validation of the C1 Corrector Concept: ABBV/GLPG-2222 demonstrated that a potent C1 corrector could effectively increase the amount of F508del-CFTR at the cell surface, leading to a significant biological response (i.e., sweat chloride reduction). This reinforced the validity of the corrector-potentiator therapeutic hypothesis.

-

Contribution to the Understanding of Corrector Pharmacology: The clinical data from the FLAMINGO and ALBATROSS trials contributed to the broader understanding of the dose-response relationship for C1 correctors and their safety profile. The observation of a significant sweat chloride response without a corresponding improvement in lung function in monotherapy highlighted the necessity of a multi-pronged approach, combining correctors with different mechanisms of action and a potentiator.

-

Benchmarking for Competitor Programs: The AbbVie/Galapagos CF program, with ABBV/GLPG-2222 as a cornerstone, represented a significant effort to compete with Vertex Pharmaceuticals. The preclinical and clinical data generated for ABBV/GLPG-2222 and its combinations served as a benchmark for the field and likely spurred further innovation. The ultimate success of Vertex's triple-combination therapy, Trikafta (elexacaftor/tezacaftor/ivacaftor), which includes a next-generation C2 corrector, underscores the high bar for efficacy that new therapies must meet.

-

Informing Future Drug Design: The structure-activity relationship studies that led to the discovery of ABBV/GLPG-2222 have been published and contribute to the collective knowledge of medicinal chemists working on CFTR modulators.

References

- 1. CFTR activity is enhanced by the novel corrector GLPG2222, given with and without ivacaftor in two randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 3. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cff.org [cff.org]

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of CFTR Maturation with Corrector VX-809 (Lumacaftor) Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and prematurely degraded, failing to reach the cell surface to function as a chloride channel.[1] The CFTR protein undergoes a maturation process involving glycosylation as it transits from the ER to the Golgi apparatus.[2] This maturation can be monitored by Western blot analysis, which distinguishes between the immature, core-glycosylated form (Band B, ~150-160 kDa) and the mature, complex-glycosylated form (Band C, ~170-180 kDa) that has trafficked through the Golgi.[2][3]

Corrector molecules, such as VX-809 (Lumacaftor), are designed to rescue the trafficking defect of F508del-CFTR.[4] VX-809 acts as a chaperone, stabilizing the F508del-CFTR protein, promoting its proper folding, and facilitating its trafficking to the cell surface. This results in an increased amount of mature, functional CFTR at the plasma membrane. Western blotting is a crucial biochemical assay to assess the efficacy of such correctors by quantifying the increase in the mature C-band of CFTR relative to the immature B-band.

These application notes provide a detailed protocol for the Western blot analysis of CFTR maturation following treatment with the corrector VX-809.

Data Presentation

The efficacy of VX-809 in promoting the maturation of F508del-CFTR has been quantified in various cellular models. The following tables summarize the key quantitative data from published studies.

| Cell Line | VX-809 Concentration | Fold Increase in Mature CFTR (Band C) | Reference |

| Fischer Rat Thyroid (FRT) cells | 0.1 µM (EC50) | 7.1 ± 0.3 | |

| Human Bronchial Epithelial (HBE) cells (F508del homozygous) | 350 ± 180 nM (EC50) | ~8-fold | |

| HEK-293 cells | 3 µM | ~6-fold increase in ER exit | |

| Baby Hamster Kidney (BHK) cells | 1-10 µM | Significant increase in Band C | |

| CFBE41o- cells | 3 µM | Significant increase in C band/B band ratio |

| Parameter | Vehicle Control (DMSO) | VX-809 Treatment (3 µM) | Reference |

| Mature F508del-CFTR (% of total) | Low to undetectable | Increased to ~34% of wild-type CFTR levels | |

| F508del-CFTR Chloride Transport (% of non-CF) | ~1.9 µA/cm² | ~7.8 µA/cm² (~14% of non-CF) |

Signaling Pathways and Experimental Workflows

CFTR Maturation and F508del Defect

Caption: Wild-type CFTR undergoes glycosylation and proper folding in the ER before trafficking to the Golgi and plasma membrane.

Mechanism of Action of Corrector VX-809

References

- 1. pnas.org [pnas.org]

- 2. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]

- 3. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]

- 4. VX-809 corrects folding defects in cystic fibrosis transmembrane conductance regulator protein through action on membrane-spanning domain 1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ussing Chamber Assay to Measure CFTR Function with Corrector 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. This gene encodes for a protein that functions as a chloride and bicarbonate channel in epithelial cells.[1] The most prevalent mutation, F508del, leads to a misfolded CFTR protein that is targeted for degradation and fails to reach the cell membrane. CFTR correctors are small molecules designed to rescue the trafficking of these misfolded proteins to the apical membrane, allowing them to function as ion channels.[1]

"Corrector 8," also known as ABBV/GLPG-2222, is a potent, orally bioavailable C1-type CFTR corrector.[2] It is designed to help the abnormal CFTR protein fold correctly, preventing its degradation and facilitating its transport to the cell membrane, thereby increasing chloride transport.[3][4]

The Ussing chamber is an essential ex vivo tool for the functional assessment of epithelial ion transport and is considered a gold standard for evaluating the efficacy of CFTR modulators. This system allows for the direct measurement of ion transport across epithelial tissues or cell monolayers by measuring key electrophysiological parameters such as the short-circuit current (Isc). These application notes provide a comprehensive protocol for utilizing the Ussing chamber to quantify the function of CFTR following treatment with Corrector 8.

Principle of the Ussing Chamber Assay

The Ussing chamber apparatus consists of two half-chambers separated by an epithelial cell monolayer cultured on a permeable support. Each chamber is filled with a physiological Ringer's solution and contains a set of electrodes for passing current and measuring voltage. The system allows for the clamping of the transepithelial voltage to zero, and the current required to maintain this clamp is the short-circuit current (Isc). The Isc represents the net movement of ions across the epithelium.

To measure CFTR-specific function, the epithelial sodium channel (ENaC) is first blocked with amiloride. Subsequently, CFTR is activated by increasing intracellular cyclic AMP (cAMP) levels with agents like forskolin and IBMX. The resulting increase in Isc is attributed to CFTR-mediated chloride secretion. The specificity of this current is confirmed by its inhibition with a CFTR-specific inhibitor, such as CFTRinh-172. The change in Isc (ΔIsc) upon stimulation and inhibition is the primary measure of CFTR function.

Data Presentation

The efficacy of Corrector 8 in rescuing F508del-CFTR function can be quantified by comparing the ΔIsc in treated versus untreated cells. The following table summarizes representative quantitative data for Corrector 8 (ABBV/GLPG-2222) and other well-characterized CFTR correctors, as measured by functional assays like the transepithelial current clamp (TECC), which is analogous to the Ussing chamber assay.

| Compound | Cell Type | Assay | Potency (EC50) | Relative Efficacy | Reference |

| Corrector 8 (ABBV/GLPG-2222) | Primary HBE cells (F508del/F508del) | TECC | <10 nM | ~141% | |

| Lumacaftor (VX-809) | Primary HBE cells (F508del/F508del) | TECC | ~251 nM | ~136% | |

| Tezacaftor (VX-661) | Primary HBE cells (F508del/F508del) | TECC | ~586 nM | ~105% |

HBE: Human Bronchial Epithelial; TECC: Transepithelial Current Clamp. Efficacy is relative to an on-plate control compound.

Experimental Protocols

Part 1: Cell Culture and Corrector Incubation

This protocol is designed for polarized epithelial cell monolayers, such as human bronchial epithelial (HBE) cells derived from CF patients (homozygous for the F508del mutation) or the CFBE41o- cell line expressing F508del-CFTR.

Materials:

-

Polarized epithelial cells (e.g., primary HBE or CFBE41o- F508del)

-

Permeable cell culture inserts (e.g., Transwell®)

-

Appropriate cell culture medium and supplements

-

Corrector 8 (ABBV/GLPG-2222) stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the epithelial cells at a high density onto the permeable supports.

-

Cell Culture: Culture the cells for 7-14 days post-confluence to allow for differentiation and the formation of a tight monolayer. Monitor the monolayer integrity by measuring the transepithelial electrical resistance (TEER), which should be >300 Ω·cm².

-

Corrector Incubation:

-

Prepare the desired concentrations of Corrector 8 in the cell culture medium. It is recommended to perform a dose-response curve (e.g., 0.1 nM to 10 µM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest Corrector 8 concentration.

-

Aspirate the medium from the cell culture inserts and replace it with the medium containing Corrector 8 or the vehicle.

-

Incubate the cells for 24-48 hours at 37°C to allow for the correction and trafficking of the F508del-CFTR protein to the cell surface.

-

Part 2: Ussing Chamber Assay

Materials:

-

Ussing chamber system with voltage/current clamp

-

Water-jacketed organ baths and heating circulator

-

Gas supply (95% O2 / 5% CO2)

-

Ringer's solution (see recipe below)

-

Amiloride

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX)

-

CFTRinh-172

-

CFTR potentiator (e.g., VX-770 or GLPG1837), optional

Ringer's Solution Recipe (example):

-

126 mM NaCl

-

0.38 mM KH2PO4

-

2.13 mM K2HPO4

-

1 mM MgSO4

-

1 mM CaCl2

-

24 mM NaHCO3

-

10 mM Glucose

-

Bubble with 95% O2 / 5% CO2 to maintain pH at ~7.4.

Procedure:

-

System Preparation:

-

Turn on the heating circulator for the Ussing chamber water jackets and allow the system to equilibrate to 37°C.

-

Prepare fresh Ringer's solution and continuously bubble it with 95% O2 / 5% CO2.

-

-

Mounting the Epithelium:

-

Carefully excise the permeable support membrane with the cell monolayer.

-

Mount the membrane between the two halves of the Ussing chamber, ensuring a tight seal.

-

Fill both the apical and basolateral chambers with an equal volume of pre-warmed and gassed Ringer's solution.

-

-

Equilibration and Baseline Measurement:

-

Allow the system to equilibrate for 15-30 minutes.

-

Measure the baseline short-circuit current (Isc) and transepithelial electrical resistance (TEER).

-

-

Pharmacological Additions:

-

Amiloride: Add amiloride (e.g., 10-100 µM) to the apical chamber to block ENaC. Wait for the Isc to stabilize at a new, lower baseline.

-

Forskolin and IBMX: Add forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to both chambers to stimulate CFTR-mediated chloride secretion. Record the peak Isc response.

-

CFTR Potentiator (Optional): If studying the combined effect with a potentiator, add the potentiator (e.g., 1-10 µM) to the apical chamber before or with forskolin/IBMX.

-

CFTRinh-172: Add the CFTR-specific inhibitor, CFTRinh-172 (e.g., 10-20 µM), to the apical chamber to confirm that the observed current is CFTR-mediated. The subsequent decrease in Isc represents the CFTR-dependent current.

-

Part 3: Data Analysis

-

Calculate the change in short-circuit current (ΔIsc) in response to the CFTR agonists (Forskolin/IBMX) and the CFTR inhibitor (CFTRinh-172). The CFTR-specific current is typically calculated as the difference between the peak current after stimulation and the current after inhibition.

-

Compare the ΔIsc between the vehicle-treated (control) and the Corrector 8-treated groups.

-

Plot the dose-response curve for Corrector 8 and calculate the EC50 value, which is the concentration of the corrector that elicits 50% of the maximal response.

Visualizations

Caption: Ussing Chamber Experimental Workflow.

Caption: CFTR Activation Signaling Pathway.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

Application of CFTR Corrector VX-661 (Tezacaftor) in Patient-Derived Organoid Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the CFTR corrector VX-661 (tezacaftor) in patient-derived organoid (PDO) models, a pivotal tool in the personalized medicine landscape for cystic fibrosis (CF). This document outlines the underlying principles, detailed experimental protocols, and expected outcomes, facilitating the assessment of therapeutic efficacy for this and other CFTR modulators.

Cystic fibrosis is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to the production of a dysfunctional protein.[1] This results in defective ion transport across epithelial cells.[1] VX-661 is a CFTR corrector designed to address the trafficking defects of mutant CFTR proteins, such as the common F508del mutation, by facilitating their proper folding and transit to the cell surface.[1] Patient-derived organoids, particularly those derived from rectal biopsies, have become a key in vitro model for studying CFTR function and the effects of modulator drugs.[1]

The primary functional assay employed in this context is the Forskolin-Induced Swelling (FIS) assay. Forskolin activates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels, which in turn activates the CFTR channel.[1] The subsequent efflux of chloride ions into the organoid lumen drives osmotic water movement, causing the organoids to swell. The extent of this swelling is a direct measure of CFTR function.

Data Presentation

The following tables summarize the quantitative effects of VX-661 (tezacaftor), often in combination with the potentiator ivacaftor (VX-770) and the corrector elexacaftor (VX-445), on CFTR function in patient-derived intestinal organoids as measured by the Forskolin-Induced Swelling (FIS) assay. The data is presented as the Area Under the Curve (AUC) of organoid swelling over time.

| CFTR Genotype | Treatment | Organoid Swelling (AUC, arbitrary units) | Reference |

| F508del/F508del | Vehicle (DMSO) | Baseline | |

| F508del/F508del | Tezacaftor/Ivacaftor (VX-661/VX-770) | 939.5 ± 234.3 | |

| F508del/[L467F;F508del] | Vehicle (DMSO) | 253.43 ± 85.85 | |

| F508del/[L467F;F508del] | Tezacaftor/Ivacaftor (VX-661/VX-770) | 898.44 ± 372.65 | |

| F508del/[L467F;F508del] | Elexacaftor/Tezacaftor/Ivacaftor (VX-445/VX-661/VX-770) | >1000 (ranging up to 4219.31 ± 168.22) | |

| F508del/F508del (Control) | Tezacaftor/Ivacaftor (VX-661/VX-770) | 1773.17 ± 113.69 |

| CFTR Genotype | Treatment Comparison | Observation | Reference |

| F508del/F508del | Elexacaftor/Tezacaftor/Ivacaftor vs. Tezacaftor/Ivacaftor | Significantly larger swelling with the triple combination in 16 out of 17 patient-derived organoid samples. | |

| Rare Mutations (various) | Elexacaftor/Tezacaftor/Ivacaftor | In vitro response was observed in 19 out of 28 organoid lines with rare mutations, suggesting potential benefit. |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.

References

Application Notes and Protocols for Utilizing CFTR Corrector VX-661 (Tezacaftor) in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-threatening autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] The CFTR protein functions as a chloride and bicarbonate channel in epithelial cells.[2][3] The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, leading to a significant reduction in its presence at the cell surface.[1] CFTR correctors are a class of small molecules that aim to rescue the trafficking of misfolded CFTR proteins, enabling them to reach the cell membrane and function as an ion channel.

Tezacaftor (VX-661) is a second-generation CFTR corrector designed to improve the processing and trafficking of the F508del-CFTR protein to the cell surface. It is often used in combination with a CFTR potentiator, such as ivacaftor, which increases the channel open probability of the CFTR protein at the cell surface. High-throughput screening (HTS) assays are crucial for the discovery and characterization of new CFTR modulators. These application notes provide detailed protocols for utilizing VX-661 in various HTS formats to identify and evaluate novel CFTR corrector compounds.

Mechanism of Action of CFTR Corrector VX-661

VX-661 functions by binding to the misfolded F508del-CFTR protein, facilitating its proper folding and allowing it to escape degradation by cellular quality control mechanisms. This correction of the protein's conformation enables its trafficking from the endoplasmic reticulum to the Golgi apparatus for further processing and subsequent insertion into the plasma membrane. The increased density of CFTR channels at the cell surface leads to a partial restoration of chloride and bicarbonate transport. For maximal effect, VX-661 is often co-administered with a potentiator to enhance the function of the rescued channels.

Data Presentation: Efficacy of VX-661 in Preclinical Models

The following tables summarize quantitative data from in vitro studies demonstrating the efficacy of VX-661 in rescuing F508del-CFTR function.

Table 1: Optimal Concentration of VX-661 for F508del-CFTR Correction

| Cell Line | Assay Type | VX-661 Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |

| CFBE41o- | Western Blot | 0.1 - 10 | 24 | Increased mature (Band C) F508del-CFTR | |

| HEK293 | Western Blot | 2 | 24 | Increased N1303K-CFTR expression | |

| Primary HBE cells | Ussing Chamber | 5 | 24 | Increased chloride transport | |

| Intestinal Organoids | Forskolin-Induced Swelling | 3 | 18-24 | Increased organoid swelling |

Table 2: Functional Rescue of F508del-CFTR by VX-661 in Combination with Other Modulators

| Cell Model | Modulator Combination | Assay Type | Endpoint Measured | Fold Increase in CFTR Function (vs. control) | Reference |

| iPSC-derived intestinal epithelia | VX-809 + VX-661 + VX-770 | Halide-Sensitive YFP | Rate of fluorescence quenching | No further improvement over VX-809 alone | |

| F508del homozygous epithelia | Elexacaftor (3 µM) + Tezacaftor (18 µM) + Ivacaftor (1 µM) | Ussing Chamber | Short-circuit current (Isc) | Significant increase in CFTR activity | |

| W1282X/W1282X organoids | VX-445 + VX-661 + VX-770 | Forskolin-Induced Swelling | Area Under the Curve (AUC) | Maximized window for detecting effects of other compounds |

Experimental Protocols

Protocol 1: Membrane Potential Assay for High-Throughput Screening

This assay is a rapid and robust method suitable for primary HTS campaigns to identify potential CFTR correctors. It measures changes in cell membrane potential upon CFTR activation.

Materials:

-

HEK293 or CHO cells stably expressing F508del-CFTR

-

96- or 384-well black, clear-bottom microplates

-

Fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

-

VX-661 (or test compounds) dissolved in DMSO

-

CFTR agonist cocktail (e.g., 10 µM Forskolin and 100 µM IBMX)

-

CFTR potentiator (e.g., 5 µM Genistein or 1 µM VX-770)

-

Fluorescence plate reader with fluidic addition capabilities (e.g., FlexStation)

Procedure:

-

Cell Plating: Seed cells into microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Compound Incubation: Treat cells with VX-661 or test compounds at desired concentrations for 18-24 hours at 37°C. Include vehicle (DMSO) and positive controls (e.g., a known corrector).

-

Dye Loading: On the day of the assay, remove the compound-containing medium and add the membrane potential dye solution to each well. Incubate according to the manufacturer's instructions.

-

Assay Measurement:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

-